Dichloropropylphosphine
Overview
Description
Dichloropropylphosphine is an organophosphorus compound with the molecular formula C₃H₇Cl₂P. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various organophosphorus compounds. The compound is known for its reactivity and is utilized in a range of chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloropropylphosphine can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with propylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction proceeds as follows:
PCl3+C3H7MgBr→C3H7PCl2+MgBrCl
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where phosphorus trichloride is reacted with propylmagnesium bromide. The reaction is typically carried out under an inert atmosphere to prevent oxidation and ensure high yield. The product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Dichloropropylphosphine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: It can be reduced to form propylphosphine.
Substitution: It can undergo nucleophilic substitution reactions to form a variety of organophosphorus compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: this compound oxide.
Reduction: Propylphosphine.
Substitution: Various organophosphorus compounds depending on the nucleophile used.
Scientific Research Applications
Dichloropropylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organophosphorus compounds, which are important in various chemical reactions and catalysis.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dichloropropylphosphine involves its reactivity with various nucleophiles and electrophiles. The compound can form stable complexes with metals, which makes it useful in catalysis. Its ability to undergo oxidation and reduction reactions also makes it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Dichlorophenylphosphine: Similar in structure but contains a phenyl group instead of a propyl group.
Dichloromethylphosphine: Contains a methyl group instead of a propyl group.
Dichloroethylphosphine: Contains an ethyl group instead of a propyl group.
Uniqueness: Dichloropropylphosphine is unique due to its specific reactivity and the types of products it can form. Its propyl group provides different steric and electronic properties compared to other similar compounds, making it suitable for specific applications in synthesis and catalysis .
Properties
IUPAC Name |
3,3-dichloropropylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl2P/c4-3(5)1-2-6/h3H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLJRPHRNCPNBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633133 | |
Record name | (3,3-Dichloropropyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80633133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15573-31-6 | |
Record name | (3,3-Dichloropropyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80633133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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